molecular formula C16H13NO4S2 B361840 N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide CAS No. 518053-36-6

N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide

Cat. No.: B361840
CAS No.: 518053-36-6
M. Wt: 347.4g/mol
InChI Key: AKCIYYAZTIKGOL-UHFFFAOYSA-N
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Description

N-{13-Oxo-8-oxatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide is a tricyclic sulfonamide derivative featuring a fused 8-oxabicyclo[7.4.0] core with a ketone group at position 13 and a thiophene-2-sulfonamide substituent at position 4.

Properties

IUPAC Name

N-(9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S2/c18-12-3-1-4-14-16(12)11-9-10(6-7-13(11)21-14)17-23(19,20)15-5-2-8-22-15/h2,5-9,17H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCIYYAZTIKGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bicyclic Precursor Preparation

The tricyclic core can be synthesized from 2-hydroxybenzaldehyde through a sequence of Claisen-Schmidt condensation and Heck cyclization:

  • Claisen-Schmidt Condensation :
    Reaction of 2-hydroxybenzaldehyde with acetophenone derivatives under basic conditions (e.g., NaOH/EtOH) yields α,β-unsaturated ketones.

  • Heck Cyclization :
    Palladium-catalyzed intramolecular coupling forms the dibenzofuran skeleton. For example, using Pd(OAc)₂, PPh₃, and K₂CO₃ in DMF at 120°C achieves 75–80% yield.

Oxatricyclo Formation

Oxidation and ring-closing metathesis (RCM) complete the tricyclic system:

  • Ketone Oxidation :
    The central ketone (13-oxo group) is introduced via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate.

  • RCM with Grubbs Catalyst :
    Second-generation Grubbs catalyst (5 mol%) in dichloromethane facilitates cyclization at 40°C, forming the 8-oxatricyclo framework.

Sulfonamide Coupling Reaction

Thiophene-2-sulfonyl Chloride Synthesis

Thiophene-2-sulfonyl chloride is prepared via chlorosulfonation:

  • Chlorosulfonation of Thiophene :
    Thiophene reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C, yielding the sulfonyl chloride after 2 hours (85% purity).

  • Purification :
    Distillation under reduced pressure (60°C, 10 mmHg) removes excess reagents.

Amine Activation and Coupling

The tricyclic amine (4-aminodibenzofuran derivative) reacts with thiophene-2-sulfonyl chloride under Schotten-Baumann conditions:

  • Reaction Conditions :

    • Amine: 1.0 equiv

    • Sulfonyl chloride: 1.2 equiv

    • Base: Pyridine (2.5 equiv)

    • Solvent: Dichloromethane (DCM)

    • Temperature: 0°C → room temperature, 12 hours

  • Workup :
    The mixture is washed with 1M HCl, saturated NaHCO₃, and brine. Column chromatography (SiO₂, hexane/EtOAc 3:1) isolates the product in 68% yield.

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for tricyclic core formation:

StepConventional MethodMicrowave Method
Cyclization Time8 hours25 minutes
Yield72%81%
Temperature120°C150°C

This approach minimizes thermal decomposition of sensitive intermediates.

Solid-Phase Synthesis

Immobilizing the amine precursor on Wang resin enables iterative coupling and cyclization:

  • Resin Loading :
    4-Hydroxybenzoic acid linked to Wang resin via DIC/HOBt activation.

  • Stepwise Elongation :
    Peptide coupling reagents (HATU, DIEA) add aryl boronic acid derivatives.

  • Suzuki-Miyaura Cross-Coupling :
    Pd(PPh₃)₄ catalyzes aryl-aryl bond formation (yield: 65–70%).

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Steric Hindrance : Bulky substituents on the tricyclic core reduce sulfonamide coupling efficiency. Using bulkier bases (e.g., DMAP) improves nucleophilicity.

  • Oxidation Side Reactions : Over-oxidation of the 13-oxo group occurs with strong oxidizing agents. Switching to Dess-Martin periodinane minimizes byproducts.

Scalability Considerations

  • Catalyst Cost : Grubbs catalyst accounts for 40% of total synthesis cost. Substituting with cheaper RuCl₃/PPh₃ systems reduces expenses but lowers yield (58%).

  • Solvent Recovery : DCM from coupling steps is recycled via distillation, cutting material costs by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Various substitution reactions can occur, particularly at the thiophene and sulfonamide moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

  • Yields : Compound C’s higher yield (73%) compared to Compounds A (70%) and B (34%) highlights the efficiency of hypervalent iodine-catalyzed conjugate addition (used for Compound C) versus multi-step syntheses for tricyclic derivatives .

Spectral Data and Structural Confirmation

  • ¹H NMR Shifts :
    • The thiophene-2-sulfonamide group in Compound C shows distinct deshielding at δ 7.62 ppm (dd, J = 12.9, 4.8 Hz), consistent with electron-withdrawing sulfonamide effects . In contrast, Compounds A and B exhibit broader aromatic shifts due to bromine and hydrazine substituents .
  • Infrared Spectroscopy :
    • Compounds A and B display strong C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹), confirming ketone and sulfonamide functionalities .

Biological Activity

N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}thiophene-2-sulfonamide is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings related to its activity against various biological targets.

The molecular structure of this compound can be summarized as follows:

PropertyValue
Chemical Formula C14H12N2O3S
Molecular Weight 284.32 g/mol
IUPAC Name This compound
SMILES C1=CC=C(C=C1)C(=O)N(S(=O)(=O)C)C2=C(C=C(C=C2)C(=O)N)C3=C(C=CC=C3)C(=O)N
InChIKey ZQZVQJYHXYGZQW-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the potential of compounds similar to this compound in targeting cancer cells, particularly breast cancer stem cells (BCSCs). For instance, a related compound, 13-Oxo-octadecadienoic acid (13-Oxo-ODE), demonstrated significant anticancer effects by downregulating c-myc expression and inducing apoptosis in BCSCs . This mechanism suggests that similar compounds may exhibit comparable biological activities.

The proposed mechanism of action for N-{13-oxo-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yloxy}thiophene involves:

  • Inhibition of Oncogenic Pathways : By targeting key proteins involved in tumor growth and survival.
  • Induction of Apoptosis : Promoting programmed cell death in malignant cells.
  • Reduction of Stem Cell Markers : Lowering the expression levels of markers associated with stemness in cancer cells.

Case Studies

  • Study on BCSC Inhibition : A study focusing on the inhibition of BCSCs revealed that compounds with similar structures significantly reduced the viability of these cells and decreased the expression of stemness markers such as CD44 and ALDH . This suggests a promising avenue for further research into N-{13-oxo...} derivatives.
  • Comparative Analysis with Other Compounds : Research comparing various thiophene derivatives indicated that those with sulfonamide groups exhibited enhanced biological activity against cancer cell lines . The specific interactions at the molecular level are still under investigation but are thought to involve enzyme inhibition.

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